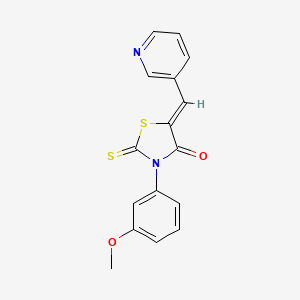

(Z)-3-(3-methoxyphenyl)-5-(pyridin-3-ylmethylene)-2-thioxothiazolidin-4-one

Description

Properties

IUPAC Name |

(5Z)-3-(3-methoxyphenyl)-5-(pyridin-3-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2O2S2/c1-20-13-6-2-5-12(9-13)18-15(19)14(22-16(18)21)8-11-4-3-7-17-10-11/h2-10H,1H3/b14-8- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXLPNUHJHLZOIG-ZSOIEALJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)N2C(=O)C(=CC3=CN=CC=C3)SC2=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC(=C1)N2C(=O)/C(=C/C3=CN=CC=C3)/SC2=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-(3-methoxyphenyl)-5-(pyridin-3-ylmethylene)-2-thioxothiazolidin-4-one typically involves the condensation of 3-methoxybenzaldehyde, pyridine-3-carbaldehyde, and thiosemicarbazide. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(Z)-3-(3-methoxyphenyl)-5-(pyridin-3-ylmethylene)-2-thioxothiazolidin-4-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thioxo group to a thiol or thioether.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols and thioethers.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to (Z)-3-(3-methoxyphenyl)-5-(pyridin-3-ylmethylene)-2-thioxothiazolidin-4-one exhibit promising anticancer properties. For instance:

- In Vitro Studies : Evaluations against various carcinoma cell lines (e.g., Huh7 D12 for hepatocellular carcinoma) have demonstrated significant inhibition of cell proliferation, suggesting potential as an anticancer agent .

Antimicrobial Properties

The compound has also been assessed for its antimicrobial activity:

- Evaluation Against Bacteria : Studies have shown effectiveness against several bacterial strains, with minimum inhibitory concentrations (MICs) indicating potential as an antimicrobial agent .

Enzyme Inhibition

Recent findings suggest that derivatives of thiazolidinones can act as inhibitors for specific kinases involved in cancer progression:

- DYRK1A Inhibition : Certain analogs have been identified as potent inhibitors of DYRK1A, a kinase implicated in various neurological disorders and cancers, highlighting their therapeutic potential in treating diseases where DYRK1A is a key player .

Case Study: Anticancer Activity

In a study published by Foroughifar et al., a series of thiazolidinone derivatives were synthesized and screened for anticancer activity against multiple cell lines. The results indicated that compounds with certain substitutions on the thiazolidine ring showed IC values in the nanomolar range against Huh7 D12 cells, suggesting strong anticancer potential .

Case Study: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of thiazolidinone derivatives, revealing that some compounds exhibited MIC values as low as 0.23 mg/mL against Bacillus cereus and Staphylococcus aureus, demonstrating their potential as effective antimicrobial agents .

Data Table: Summary of Biological Activities

Mechanism of Action

The mechanism of action of (Z)-3-(3-methoxyphenyl)-5-(pyridin-3-ylmethylene)-2-thioxothiazolidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer effects could be due to the disruption of cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Structural and Functional Differences

Indolylmethylene (e.g., 5f, 5b): The indole ring enables π-π stacking and interactions with hydrophobic enzyme pockets, critical for antifungal and antibacterial activity . 4-Methoxybenzylidene (3a): The methoxy group improves lipophilicity, favoring membrane penetration in aldose reductase inhibition .

Phenylacetic acid (5f): The carboxylic acid moiety is crucial for antifungal activity, likely via ionic interactions with fungal cell components .

Biological Implications: Antimicrobial Activity: Indolylmethylene derivatives (e.g., 5b) exhibit superior antibacterial potency against resistant strains (MRSA, P. aeruginosa) compared to benzylidene analogues . The target compound’s pyridine group may offer distinct binding modes but requires empirical validation. Antifungal Activity: Phenylacetic acid substituents (5f) are optimal, while bulkier groups (e.g., butyric acid) reduce activity . The target’s 3-methoxyphenyl group may lack the necessary acidity for similar efficacy. Enzyme Inhibition: Tyrosinase inhibitors like 5-HMT require a β-phenyl-α,β-unsaturated carbonyl (PUSC) scaffold with hydroxy/methoxy groups . The target compound’s pyridine ring may disrupt this scaffold, reducing tyrosinase affinity.

Biological Activity

(Z)-3-(3-Methoxyphenyl)-5-(pyridin-3-ylmethylene)-2-thioxothiazolidin-4-one, a thiazolidinone derivative, has garnered attention due to its diverse biological activities. This compound is part of a class known for various pharmacological effects, including antimicrobial, anticancer, and anti-inflammatory properties. Understanding its biological activity is crucial for potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is . The structural features include a thiazolidinone ring, which is essential for its biological activity.

Antimicrobial Activity

Recent studies have indicated that thiazolidinone derivatives exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown effective inhibition against various pathogens, including resistant strains of bacteria.

- Minimum Inhibitory Concentration (MIC) : Research shows that compounds related to thiazolidinones can have MIC values as low as 0.23 mg/mL against certain bacteria, indicating potent antibacterial activity .

- Mechanism of Action : The proposed mechanism involves the inhibition of essential bacterial enzymes, such as MurB, which is critical for peptidoglycan synthesis in bacterial cell walls .

Anticancer Activity

Thiazolidinones are also being explored for their anticancer potential. The compound may share similar mechanisms with other thiazolidinone derivatives that have demonstrated cytotoxic effects on various cancer cell lines.

- Cell Viability Assays : Studies have shown that thiazolidinone derivatives can significantly reduce cell viability in cancer cell lines through apoptosis induction .

- Enzyme Inhibition : These compounds often act by inhibiting specific enzymes involved in cancer cell proliferation, making them suitable candidates for further development as anticancer agents.

Anti-inflammatory Activity

Thiazolidinones are known to exhibit anti-inflammatory properties by inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in the inflammatory response.

- Selectivity : Some derivatives have shown a higher selectivity towards COX-2 over COX-1, suggesting a lower risk of gastrointestinal side effects typically associated with non-selective NSAIDs .

Case Studies

- Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial efficacy of several thiazolidinone derivatives against common pathogens. The results indicated that compounds similar to this compound displayed significant activity against methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli .

- Anticancer Activity Assessment : Another study focused on the anticancer properties of thiazolidinone derivatives showed that specific compounds induced apoptosis in breast cancer cell lines through mitochondrial pathways .

Data Summary Table

Q & A

Q. What are the optimal synthetic routes for (Z)-3-(3-methoxyphenyl)-5-(pyridin-3-ylmethylene)-2-thioxothiazolidin-4-one, and how do reaction conditions influence yield and purity?

Methodological Answer: The compound can be synthesized via Knoevenagel condensation between 3-(3-methoxyphenyl)-2-thioxothiazolidin-4-one and pyridine-3-carbaldehyde under basic conditions. Key parameters include:

- Solvent selection : Ethanol or methanol is preferred due to their polarity and ability to dissolve aromatic aldehydes and thiazolidinone precursors .

- Base choice : Sodium hydroxide or potassium hydroxide accelerates the condensation by deprotonating the active methylene group in the thiazolidinone ring .

- Reaction time and temperature : Reflux (70–80°C) for 4–6 hours typically yields 60–75% product, but prolonged heating may lead to side reactions (e.g., oxidation of the thioxo group) .

Q. How can researchers confirm the (Z)-configuration of the benzylidene moiety in this compound?

Methodological Answer: The Z-configuration (syn-periplanar arrangement) is confirmed via:

- X-ray crystallography : Single-crystal diffraction analysis provides unambiguous proof of stereochemistry (e.g., bond angles and torsion angles between the methoxyphenyl and pyridinyl groups) .

- Nuclear Overhauser Effect (NOE) spectroscopy : NOE correlations between the pyridinyl proton and the thiazolidinone ring protons support the Z-isomer .

- UV-Vis spectroscopy : The Z-isomer exhibits a distinct absorption band at 320–340 nm due to π→π* transitions in the conjugated system .

Advanced Research Questions

Q. What computational methods are suitable for predicting the nonlinear optical (NLO) properties of this compound?

Methodological Answer: Density Functional Theory (DFT) with hybrid functionals (e.g., PBE0, CAM-B3LYP) and basis sets (6-311++G(d,p)) is recommended:

- Frontier Molecular Orbitals (FMOs) : Calculate HOMO-LUMO gaps to correlate with experimental UV-Vis data. A narrow gap (<3 eV) suggests strong NLO activity .

- Hyperpolarizability (β) : Use the finite field method to compute β values. For example, a β value >100 × 10⁻³⁰ esu indicates potential for optoelectronic applications .

- Molecular Electrostatic Potential (MEP) : Maps reveal charge distribution, aiding in understanding dipole moment contributions to NLO behavior .

Q. How do structural modifications (e.g., substituent changes) impact biological activity against targets like hemoglobin subunits or viral fusion proteins?

Methodological Answer:

- Hemoglobin interaction : Replace the 3-methoxyphenyl group with electron-withdrawing groups (e.g., Cl) to enhance binding to hemoglobin subunits via hydrophobic and halogen-bonding interactions .

- Antiviral activity : Introduce bicyclic or piperazine moieties (as in related compounds) to disrupt viral envelope fusion. For example, a bicyclo[2.2.1]heptane group improved influenza virus inhibition by 40% compared to the parent compound .

- Biofilm inhibition : Substituents like 3-ethoxy-4-hydroxybenzylidene enhance anti-biofilm activity by interfering with bacterial quorum sensing .

Q. How can researchers resolve contradictions in crystallographic data for thioxothiazolidinone derivatives?

Methodological Answer: Contradictions often arise from disorder in the benzylidene moiety or twinning in crystals. Mitigation strategies include:

- SHELXT/SHELXL refinement : Use the TWIN and BASF commands to model twinning and improve R-factors (<5%) .

- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C-H⋯O, S⋯S) to validate packing efficiency .

- Temperature-dependent studies : Collect data at 100 K to reduce thermal motion artifacts .

Q. What experimental and theoretical approaches validate the mechanism of thioxothiazolidinone-mediated enzyme inhibition?

Methodological Answer:

- Enzyme kinetics : Perform Michaelis-Menten assays to determine inhibition type (competitive/uncompetitive). For α-amylase, IC₅₀ values <10 µM suggest potent inhibition .

- Molecular docking (AutoDock/Vina) : Simulate binding poses with catalytic residues (e.g., His299 in α-glucosidase) .

- Circular Dichroism (CD) : Monitor conformational changes in the enzyme’s secondary structure upon inhibitor binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.